1,4-Benzenedimethanamine

Catalog No.
S1896001
CAS No.
539-48-0
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedimethanamine

CAS Number

539-48-0

Product Name

1,4-Benzenedimethanamine

IUPAC Name

[4-(aminomethyl)phenyl]methanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2

InChI Key

ISKQADXMHQSTHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)CN

Canonical SMILES

C1=CC(=CC=C1CN)CN

Organic Synthesis and Material Science

  • Polymer Precursor

    PPD can be used as a building block for the synthesis of various polymers including polyureas, polyamides, and polyimides []. These polymers possess valuable properties like high thermal stability, mechanical strength, and flame retardancy, making them useful in various applications such as coatings, adhesives, and engineering materials [].

  • Organic Optoelectronic Devices

    Research suggests that PPD derivatives can be employed in the development of organic light-emitting diodes (OLEDs) due to their ability to transport charge carriers effectively []. This makes them promising candidates for next-generation displays and lighting technologies [].

Biological Applications

  • Bioconjugation

    The presence of two amine groups in PPD allows for its attachment to biomolecules like proteins and antibodies. This property makes it valuable in bioconjugation reactions, where biomolecules are linked to other molecules for targeted drug delivery or diagnostic purposes [].

  • Enzyme Inhibition

    Studies have shown that PPD can inhibit certain enzymes, potentially impacting various biological processes []. Further research is needed to understand the specific mechanisms and potential therapeutic implications of this effect [].

  • Origin: PXDA can be synthesized from p-xylene, a component of gasoline.
  • Significance: PXDA is a crucial intermediate in the production of various high-performance polymers, particularly aromatic polyamides (aramids) known for their strength and heat resistance. Aramid fibers like Kevlar® are derived from PXDA [].

Molecular Structure Analysis

  • Key features: PXDA consists of a central benzene ring with two amine groups (NH2) attached at the para (1,4) positions. This structure allows for chain formation through amide bond linkages during polymer synthesis [].
  • Notable aspects: The presence of aromatic rings and amine groups contributes to the rigidity and hydrogen bonding capabilities of PXDA, which influence the properties of the resulting polymers [].

Chemical Reactions Analysis

  • Synthesis: PXDA can be produced via the catalytic hydrogenation of dinitrile (dinitrobenzenediaceonitrile) [].
C6H4(NO2)2 + 6 H2 -> C6H4(NH2)2 + 4 H2O
  • Other relevant reactions: PXDA undergoes condensation polymerization with diacid chlorides to form aramids. For example, reacting with terephthaloyl chloride (TPC) produces Kevlar® [].
n C6H4(NH2)2 + n TPC -> [n(C6H4-CO-NH-C6H4-NH-)n] + 2n HCl

Physical And Chemical Properties Analysis

  • Melting point: 129 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in polar organic solvents like ethanol and dimethylformamide []
  • Stability: Stable under ambient conditions, but decomposes at high temperatures [].
  • PXDA is a mild irritant and may cause skin and eye irritation upon contact. It's advisable to wear appropriate personal protective equipment when handling it [].
  • Limited data exists on chronic health effects or environmental impact.

Please note:

  • Information on the mechanism of action (biological role) is not available for PXDA itself. Its significance lies in its role as a precursor to aramids, which have various applications.
  • Further research is needed to fully understand the long-term health and environmental effects of PXDA.

Physical Description

Colorless liquid with an aromatic odor.

XLogP3

-0.4

Boiling Point

446°F

Flash Point

81°F

Melting Point

143°F

UNII

FJD90IO4NH

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9 mmHg

Pictograms

Corrosive

Other CAS

539-48-0

Wikipedia

1,4-benzenedimethanamine

General Manufacturing Information

1,4-Benzenedimethanamine: ACTIVE

Dates

Modify: 2023-08-16

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